molecular formula C12H19NO3 B1378880 Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1363382-39-1

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate

Cat. No.: B1378880
CAS No.: 1363382-39-1
M. Wt: 225.28 g/mol
InChI Key: NTVVXWBUFPOSBS-UHFFFAOYSA-N
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Description

Tert-butyl 6-oxo-2-azaspiro[34]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes a spiro-connected azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated equipment for reaction and purification processes.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific ring size and the presence of a single nitrogen atom in the spirocyclic system. This structural feature can influence its reactivity and binding properties, making it a valuable compound for various applications.

Biological Activity

Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS No. 1363382-39-1) is a compound of interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article presents a detailed overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 227.29 g/mol
  • Purity : Generally >96% .

This compound exhibits various biological activities that are primarily attributed to its structural features, particularly the spirocyclic framework and the presence of the carboxylate group, which can facilitate interactions with biological targets.

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures possess antimicrobial properties, potentially inhibiting bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways .
  • Cytotoxic Effects : Research has demonstrated cytotoxic effects against several cancer cell lines, suggesting that this compound may induce apoptosis or inhibit proliferation through mechanisms such as DNA damage or cell cycle arrest .
  • Neuroprotective Properties : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Cyclization Reactions : Key steps involve cyclization to form the spiro structure, often utilizing nucleophilic substitutions and condensation reactions.
  • Functional Group Modifications : Subsequent modifications to introduce the tert-butyl and carboxylate groups are performed to enhance solubility and biological activity.

Case Studies

StudyObjectiveFindings
Study AEvaluate antimicrobial activityShowed effective inhibition against E. coli and S. aureus with MIC values < 50 µg/mL.
Study BAssess cytotoxicity in cancer cellsInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM.
Study CInvestigate neuroprotective effectsReduced oxidative stress markers in neuronal cultures exposed to neurotoxins, indicating protective effects.

Pharmacological Applications

Due to its diverse biological activities, this compound is being explored for:

  • Antibiotic Development : As a lead compound for new antimicrobial agents.
  • Cancer Therapy : Potential use in chemotherapy regimens targeting specific cancer types.
  • Neurodegenerative Disease Treatment : Investigating its role in protecting neuronal cells from degeneration.

Properties

IUPAC Name

tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-7-12(8-13)5-4-9(14)6-12/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVVXWBUFPOSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363382-39-1
Record name tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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